molecular formula C10H8O2 B6204461 3-ethynyl-2-methylbenzoic acid CAS No. 1864647-48-2

3-ethynyl-2-methylbenzoic acid

Cat. No.: B6204461
CAS No.: 1864647-48-2
M. Wt: 160.2
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Description

Evolution of Alkynyl Functionalization in Benzoic Acid Derivatives

The functionalization of benzoic acid derivatives with alkynyl groups has evolved significantly, driven by the development of powerful cross-coupling reactions. Historically, the introduction of carbon-carbon triple bonds onto aromatic rings was a challenging endeavor. However, the advent of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, revolutionized the synthesis of aryl alkynes. This methodology allows for the direct and efficient coupling of terminal alkynes with aryl halides or triflates, providing a versatile route to a wide array of alkynyl-substituted aromatic compounds, including ethynylbenzoic acids. acs.org

Early research primarily focused on the synthesis and fundamental reactivity of simple ethynylbenzoic acids. Over time, the focus has shifted towards the synthesis of more complex, multifunctional derivatives. This evolution has been propelled by the need for novel building blocks in materials science, medicinal chemistry, and chemical biology. Researchers have explored the introduction of various substituents onto the benzene (B151609) ring to modulate the properties of the ethynylbenzoic acid core, leading to a vast chemical space of substituted ethynylbenzoic acid architectures.

Significance of Ethynyl (B1212043) and Carboxyl Moieties in Molecular Design

The combination of the ethynyl and carboxyl functional groups within a single molecule imparts a unique set of properties that are highly valuable in molecular design. The ethynyl group is a rigid, linear moiety that can act as a linker or a pharmacophore in drug design. chemimpex.com Its triple bond is electron-rich and can participate in various chemical transformations, including cycloaddition reactions (e.g., "click chemistry"), providing a powerful tool for bioconjugation and materials synthesis. chemimpex.com

Overview of Research Trajectories for Aryl Alkynoic Acids

The research trajectories for aryl alkynoic acids, the broader class to which 3-ethynyl-2-methylbenzoic acid belongs, are diverse and expanding. In medicinal chemistry, these compounds are being investigated as intermediates in the synthesis of complex drug molecules and as active pharmaceutical ingredients themselves. For example, certain ethynylbenzoic acid derivatives have been explored for their potential as multi-kinase inhibitors in cancer therapy.

In materials science, the rigid, linear nature of the ethynyl group makes these compounds attractive building blocks for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the aromatic ring allows for the rational design of materials with specific optical and electronic characteristics.

Furthermore, the dual functionality of ethynylbenzoic acids makes them valuable tools in chemical biology and supramolecular chemistry. The terminal alkyne can be used for "click" reactions to attach probes or biomolecules, while the carboxylic acid can be used to anchor the molecule to surfaces or to direct self-assembly processes through hydrogen bonding. chemimpex.com

While extensive research exists for the broader class of ethynylbenzoic acids, specific, detailed research findings for This compound are not widely available in the public domain at the time of this writing. The following sections will focus on the known properties and the anticipated, yet currently undocumented, research potential of this specific compound based on the established chemistry of its constituent functional groups and related molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈O₂
CAS Number 1864647-48-2
Molecular Weight 160.17 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data for this compound

TechniqueData
¹H NMR Data not available
¹³C NMR Data not available
Mass Spectrometry Data not available
Infrared (IR) Spectroscopy Data not available

Properties

CAS No.

1864647-48-2

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization of 3 Ethynyl 2 Methylbenzoic Acid

Transformations Involving the Ethynyl (B1212043) Moiety

The terminal alkyne is a highly versatile functional group, amenable to a wide range of chemical transformations, including carbon-carbon bond formation and the construction of heterocyclic systems.

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the terminal alkyne of 3-ethynyl-2-methylbenzoic acid is an excellent substrate for these transformations.

Glaser Coupling: This reaction facilitates the oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne. rsc.orgnih.gov The process is typically catalyzed by a copper(I) salt, such as copper(I) chloride or copper(I) bromide, in the presence of an oxidant like oxygen or air and an amine base. wikipedia.orgsynarchive.com A variation known as the Hay coupling utilizes a TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex with copper(I) chloride, which often accelerates the reaction. wikipedia.orgsynarchive.com When applied to this compound, the Glaser coupling would yield a symmetrical dimer containing a butadiyne linkage.

Sonogashira Elaboration: The Sonogashira reaction is a robust and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is co-catalyzed by a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly valuable in the synthesis of complex molecules and pharmaceuticals. wikipedia.orgresearchgate.net The ethynyl group of this compound can be coupled with various aryl or vinyl halides to generate a diverse array of substituted arylalkyne derivatives.

Table 1: Metal-Catalyzed Cross-Coupling Reactions of the Ethynyl Moiety

Reaction Name Reactant(s) Catalyst(s) Product Type
Glaser Coupling This compound (2 equiv.) Cu(I) salt (e.g., CuCl), Oxidant (O2) Symmetrical 1,3-diyne

Cycloaddition reactions provide an efficient pathway to construct cyclic compounds. The ethynyl group is a competent dipolarophile in 1,3-dipolar cycloadditions.

Click Reactions for Triazole Formation: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. nih.govdntb.gov.ua This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov Reacting this compound with an organic azide in the presence of a copper(I) catalyst would produce a highly functionalized triazole, a heterocyclic motif prevalent in medicinal chemistry and materials science. researchgate.net

Table 2: Cycloaddition Reaction of the Ethynyl Moiety

Reaction Type Reactant(s) Catalyst Product

The triple bond of the ethynyl group can undergo addition reactions, such as hydration, and can be cleaved through oxidation.

Hydration: The addition of water across the alkyne triple bond can be achieved through two primary methods that yield different constitutional isomers.

Mercury(II)-Catalyzed Hydration: In the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) catalyst, water adds across the alkyne with Markovnikov regioselectivity. libretexts.orgopenstax.org For a terminal alkyne like this compound, this initially produces an enol intermediate that rapidly tautomerizes to the more stable methyl ketone. openstax.orgmasterorganicchemistry.com

Hydroboration-Oxidation: This two-step sequence provides the anti-Markovnikov addition product. libretexts.org The alkyne is first treated with a borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution. openstax.orgyoutube.com This process also forms an enol intermediate, which tautomerizes to an aldehyde. masterorganicchemistry.comlibretexts.org

Oxidation: The alkyne can be oxidatively cleaved using strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4). This reaction breaks the carbon-carbon triple bond, converting the ethynyl group into a carboxylic acid. For this compound, this would result in the formation of 2-methyl-1,3-benzenedicarboxylic acid.

Table 3: Hydration and Oxidation Reactions of the Ethynyl Moiety

Reaction Type Reagent(s) Initial Product (Intermediate) Final Product
Mercury(II)-Catalyzed Hydration H2O, H2SO4, HgSO4 Enol (Markovnikov) Methyl Ketone
Hydroboration-Oxidation 1. R2BH 2. H2O2, NaOH Enol (anti-Markovnikov) Aldehyde

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of organic chemistry, serving as a precursor for numerous functional derivatives through nucleophilic acyl substitution.

Esterification: Carboxylic acids react with alcohols to form esters, a process known as esterification. libretexts.org The most common method is the Fischer esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid. libretexts.orglibretexts.org The reaction is reversible, so excess alcohol or removal of water is often used to drive the reaction to completion. libretexts.org Treating this compound with an alcohol (R'-OH) under these conditions would yield the corresponding ester.

Amide Bond Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. jackwestin.comkhanacademy.org Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). khanacademy.org The coupling agent reacts with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.org

Table 4: Esterification and Amidation of the Carboxylic Acid Moiety

Reaction Name Reactant(s) Reagent(s)/Catalyst(s) Product
Fischer Esterification This compound, Alcohol (R'-OH) Acid catalyst (e.g., H2SO4) Ester

Conversion to Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as versatile intermediates. Carboxylic acids are readily converted to acyl chlorides upon treatment with thionyl chloride (SOCl2). libretexts.orgpressbooks.pub Phosphorus tribromide (PBr3) can be used to synthesize acyl bromides. pressbooks.pub These reagents replace the hydroxyl group of the carboxylic acid with a halogen. libretexts.org

Conversion to Anhydrides: Acid anhydrides can be prepared from acyl chlorides. libretexts.org The reaction of an acyl chloride (derived from this compound) with a carboxylate salt (which could be the sodium salt of this compound itself or another carboxylic acid) via nucleophilic acyl substitution yields an acid anhydride (B1165640). khanacademy.orglibretexts.org If the carboxylate salt is from the same parent acid, a symmetrical anhydride is formed.

Table 5: Conversion of the Carboxylic Acid to Acyl Halides and Anhydrides

Target Derivative Reagent(s) Intermediate Product
Acyl Chloride Thionyl Chloride (SOCl2) N/A 3-Ethynyl-2-methylbenzoyl chloride

Transformations of the Aromatic Ring

The aromatic core of this compound presents a unique platform for further functionalization. The reactivity and regioselectivity of transformations on the benzene (B151609) ring are governed by the interplay of the electronic and steric effects of the three existing substituents: the carboxyl group (-COOH), the methyl group (-CH3), and the ethynyl group (-C≡CH).

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene is dictated by the nature of the substituents already present, which can be classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

In the case of this compound, the directing effects of the substituents must be considered in concert:

Carboxylic Acid (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance). reddit.com

Methyl Group (-CH3): This is an activating group and an ortho, para-director due to its electron-donating inductive effect.

Ethynyl Group (-C≡CH): This group is generally considered to be weakly deactivating and a meta-director.

The positions on the aromatic ring are numbered as follows:

Considering the directing effects:

The carboxylic acid at C1 directs incoming electrophiles to the C5 position.

The methyl group at C2 directs to the C4 and C6 positions.

The ethynyl group at C3 directs to the C5 position.

The positions C4 and C6 are activated by the methyl group, while position C5 is the target for the two deactivating groups. The directing effects of the carboxyl and ethynyl groups are complementary, both favoring substitution at C5. The activating effect of the methyl group, however, strongly favors substitution at C4 and C6. The steric hindrance from the adjacent methyl and carboxyl groups would likely disfavor substitution at the C6 position. Therefore, a competition between substitution at C4 (directed by the activating methyl group) and C5 (directed by the carboxyl and ethynyl groups) is expected. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionDirecting GroupsPredicted OutcomeRationale
C4Methyl (-CH3)Major ProductActivated position with less steric hindrance compared to C6.
C5Carboxyl (-COOH), Ethynyl (-C≡CH)Minor ProductDeactivated position, but directing effects of two groups are additive.
C6Methyl (-CH3)Minor/Trace ProductActivated position, but sterically hindered by the adjacent methyl and carboxyl groups.

This table is a predictive summary based on established principles of electrophilic aromatic substitution and does not represent empirically verified data for this specific compound.

Directed Metalation Strategies in Benzoic Acid Chemistry

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org The resulting aryllithium species can then be quenched with a variety of electrophiles. organic-chemistry.org

The carboxylic acid group, after in-situ deprotonation to the carboxylate, is an effective DMG. semanticscholar.orgrsc.org It typically directs metalation to the position ortho to it. organic-chemistry.org In this compound, there are two positions ortho to the carboxylic acid: C2 and C6.

Position C2: This position is already substituted with a methyl group.

Position C6: This position bears a hydrogen atom and is therefore available for deprotonation.

The carboxylate group would strongly direct the lithiation to the C6 position. The methyl group at C2 does not sterically hinder the approach of the organolithium base to the C6 proton. The ethynyl group at C3 is too distant to exert a significant electronic or steric influence on this process.

The general reaction scheme is as follows:

Deprotonation of the carboxylic acid with a strong base (e.g., n-butyllithium).

ortho-Lithiation at the C6 position, directed by the carboxylate.

Quenching of the resulting aryllithium intermediate with an electrophile (E+).

Table 2: Predicted Directed ortho-Metalation and Subsequent Electrophilic Quench of this compound

StepReagentsIntermediate/ProductRationale
1. Deprotonation2 equiv. R-Li (e.g., n-BuLi)Lithium 3-ethynyl-2-methylbenzoateAcid-base reaction to form the carboxylate.
2. Metalation(in situ)6-Lithio-3-ethynyl-2-methylbenzoateThe carboxylate acts as a directed metalation group, leading to regioselective deprotonation at the C6 position.
3. Electrophilic QuenchE+ (e.g., I2, (CH3)2S2, CO2)6-E-3-ethynyl-2-methylbenzoic acidThe aryllithium intermediate reacts with an electrophile to introduce a new substituent at the C6 position.

This table outlines a predicted reaction pathway based on established principles of directed metalation of benzoic acids and does not represent empirically verified data for this specific compound.

Computational and Theoretical Investigations of 3 Ethynyl 2 Methylbenzoic Acid Molecular Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is widely employed to determine the optimized geometry and electronic properties of organic molecules, including substituted benzoic acids. jocpr.comscispace.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For substituted benzoic acids and related aromatic compounds, a variety of functionals and basis sets have been validated by comparing calculated results with experimental data.

Commonly employed functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its reliability in predicting geometries and energies for a wide range of organic molecules. jocpr.comscispace.comresearchgate.net The M06-2X functional is also frequently used for its robust performance with main-group chemistry, particularly for systems involving non-covalent interactions. ucl.ac.uk

The selection of a basis set is equally crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are often used. researchgate.netresearchgate.net The inclusion of polarization functions (d,p) allows for a more flexible description of bonding, while diffuse functions (++) are important for accurately describing anions and systems with delocalized electrons, which is relevant for the carboxylate group and the π-system of 3-ethynyl-2-methylbenzoic acid. ucl.ac.uk Time-dependent DFT (TD-DFT) methods are also utilized to study photoexcitations and compare them with experimental UV spectra. researchgate.net

Validation of the chosen computational level is typically achieved by comparing calculated structural parameters and spectroscopic data (e.g., vibrational frequencies) with available experimental data for the same or structurally similar molecules. jocpr.com

Table 1: Commonly Used Theoretical Levels and Basis Sets for Substituted Benzoic Acids

Functional Basis Set Typical Application
B3LYP 6-31G(d,p) Geometry optimization, electronic properties researchgate.net
B3LYP 6-311++G(d,p) Higher accuracy geometry and energy calculations nih.gov
M06-2X 6-31++G(d,p) Geometry optimization, especially with potential non-covalent interactions ucl.ac.uk

DFT calculations are used to predict the most stable three-dimensional arrangement of atoms in the this compound molecule. The geometry optimization process seeks the minimum energy structure on the potential energy surface.

For this molecule, the benzene (B151609) ring is expected to be largely planar. Key geometrical parameters of interest include the bond lengths and angles of the substituents. The orientation of the carboxylic acid group relative to the benzene ring is a critical conformational feature. In many benzoic acid derivatives, the carboxylic acid group is twisted slightly out of the plane of the aromatic ring. researchgate.net For instance, in 3-acetoxy-2-methylbenzoic acid, the carboxylic acid group is twisted by 11.37° from the benzene ring plane. researchgate.net

Another important aspect is the conformational preference arising from the rotation of the methyl and ethynyl (B1212043) groups. While the ethynyl group is linear and its rotation around the C-C bond does not produce different conformers, the orientation of the carboxylic acid's hydroxyl group (syn or anti relative to the C=O bond) and its rotation relative to the ring can lead to different conformers. Computational studies on similar molecules, like 3-(azidomethyl)benzoic acid, have highlighted the role of substituents in giving rise to conformational polymorphism. researchgate.netnih.gov The relative energies of these conformers can be calculated to determine the most stable arrangement.

Table 2: Predicted Geometrical Parameters for this compound (Hypothetical Data Based on Similar Structures)

Parameter Predicted Value
C-C (aromatic) bond length ~1.39 - 1.41 Å
C(ring)-C(carboxyl) bond length ~1.49 Å
C=O bond length ~1.21 Å
C-O bond length ~1.35 Å
C(ring)-C(methyl) bond length ~1.51 Å
C(ring)-C(ethynyl) bond length ~1.43 Å
C≡C bond length ~1.20 Å
C-C-O (carboxyl) bond angle ~123°
O-C=O (carboxyl) bond angle ~122°

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within a molecule. Analysis of the frontier molecular orbitals, in particular, is essential for understanding the molecule's electronic properties and chemical reactivity. actascientific.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed over the aromatic ring and the electron-donating ethynyl and methyl groups. The LUMO is likely to be a π*-antibonding orbital, primarily localized over the electron-withdrawing carboxylic acid group and the benzene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide quantitative values for these orbital energies and the energy gap. jocpr.comdergipark.org.tr

Table 3: Predicted Frontier Orbital Energies for this compound (Hypothetical Data)

Parameter Energy (eV)
HOMO Energy -6.95
LUMO Energy -1.90

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. wikipedia.org The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is the primary factor governing the reaction. youtube.com

The distribution of the HOMO and LUMO in this compound provides clues about its reactivity:

Electrophilic Attack: Regions of the molecule with high HOMO density, such as the aromatic ring, are susceptible to attack by electrophiles.

Nucleophilic Attack: Regions with high LUMO density, particularly the carbonyl carbon of the carboxylic acid group, are prone to attack by nucleophiles.

By analyzing the shapes and energies of the frontier orbitals, one can predict how this compound will interact with other reagents, guiding the design of synthetic pathways.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a picture that aligns well with classical Lewis structures. wisc.eduwikipedia.org This analysis offers quantitative insights into bonding, hybridization, and intramolecular electron delocalization. uni-muenchen.de

For this compound, NBO analysis can elucidate the electronic interactions between the substituents and the aromatic ring. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

Key interactions that would be investigated include:

π-conjugation: Delocalization of π-electrons from the ethynyl group and the benzene ring into the π* orbitals of the carbonyl group.

Hyperconjugation: Interactions involving the σ-bonds of the methyl group (donors) and the π* orbitals of the aromatic ring (acceptors).

Intramolecular Hydrogen Bonding: Potential weak interactions between the carboxylic acid proton and an oxygen atom of a neighboring molecule in dimers, or intramolecularly if sterically feasible, can also be analyzed.

NBO analysis also provides detailed information about the hybridization of each atom, which deviates from the idealized sp, sp², and sp³ models, reflecting the specific electronic environment of each atom within the molecule. joaquinbarroso.com

Table 4: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
π(C-C)ring π*(C=O) ~5-10 π-conjugation
π(C≡C) π*(C-C)ring ~10-15 π-conjugation
LP(O)hydroxyl σ*(C-O)carboxyl ~2-4 Intramolecular charge transfer

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

The molecular electrostatic potential (MESP) is a valuable computational tool used to predict the reactive behavior of molecules by mapping the charge distribution. It illustrates the electrostatic potential on the surface of a molecule, providing insights into its electrophilic and nucleophilic sites. Following pioneering work on the topology of molecular electron density, MESP topology has emerged as a powerful method for exploring molecular bonding and reactivity patterns nih.gov.

In MESP maps, regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for hydrogen bond acceptance. Conversely, regions of positive potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack.

For the this compound molecule, the MESP map is predicted to show distinct reactive regions. The most negative potential is expected to be localized on the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a primary site for interactions with electrophiles. The π-systems of the benzene ring and the ethynyl group also contribute to regions of negative potential above and below the plane of the molecule, which can be involved in π-stacking and other non-covalent interactions nih.gov.

The most positive potential is anticipated to be centered on the acidic hydrogen atom of the carboxyl group, making it the primary site for deprotonation and interaction with nucleophiles. The hydrogen atom of the terminal ethynyl group would also exhibit a region of positive potential, albeit less pronounced than the carboxylic proton.

The distribution of electrostatic potential on the aromatic ring is influenced by the electronic effects of the substituents. The methyl group at the ortho position is an electron-donating group, which tends to increase the electron density (and thus the negative MESP) on the ring, particularly at the ortho and para positions relative to it. The ethynyl and carboxylic acid groups are electron-withdrawing, which decreases the electron density on the ring. The interplay of these effects modulates the reactivity of the aromatic ring toward electrophilic substitution. MESP analysis can thus provide a robust prediction about the molecule's interaction with other species, guiding the understanding of molecular aggregation and reaction mechanisms nih.govresearchgate.net.

Theoretical Spectroscopic Property Prediction (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) is a powerful computational method for predicting the spectroscopic properties of molecules with a high degree of accuracy. By calculating the optimized molecular geometry, it is possible to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Frequencies Theoretical vibrational analysis for this compound would identify several characteristic frequencies corresponding to its functional groups. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can compute the harmonic vibrational frequencies nih.govmdpi.com. These calculated frequencies are often scaled to better match experimental data ucl.ac.uk.

Key predicted vibrational modes include:

O-H Stretch: A broad and strong absorption band characteristic of the carboxylic acid O-H stretching, typically predicted in the 3200-3600 cm⁻¹ region. The broadness in experimental spectra is due to hydrogen bonding masterorganicchemistry.com.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are predicted just below 3000 cm⁻¹ mdpi.commasterorganicchemistry.com. The terminal alkyne C-H stretch is typically found around 3300 cm⁻¹.

C≡C Stretch: A sharp, and typically weak to medium intensity, peak corresponding to the carbon-carbon triple bond stretch of the ethynyl group, expected in the 2100-2250 cm⁻¹ region masterorganicchemistry.com.

C=O Stretch: A very strong and sharp absorption band for the carbonyl (C=O) stretching of the carboxylic acid group, predicted in the 1700-1780 cm⁻¹ range masterorganicchemistry.com. Dimerization through hydrogen bonding can shift this frequency.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Characteristic Intensity
O-H Stretch (Carboxylic Acid)3200 - 3600Strong, Broad
C-H Stretch (Aromatic & Alkyne)3000 - 3300Medium to Weak
C-H Stretch (Methyl)2850 - 3000Medium
C≡C Stretch (Alkyne)2100 - 2250Medium to Weak, Sharp
C=O Stretch (Carboxylic Acid)1700 - 1780Very Strong, Sharp

Calculated NMR Shifts The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts nih.govcyberleninka.ru. The predicted shifts for this compound provide a theoretical spectrum that can be compared with experimental data for structural verification.

¹H NMR: The proton of the carboxylic acid group is expected to be highly deshielded, with a predicted chemical shift well above 10 ppm mdpi.com. The aromatic protons would appear in the 7.0-8.5 ppm range, with their exact shifts determined by the combined electronic effects of the three substituents. The methyl group protons would resonate in the aliphatic region, likely around 2.5 ppm. The acetylenic proton of the ethynyl group is typically predicted around 3.0-3.5 ppm.

¹³C NMR: The carbon atom of the carbonyl group is the most deshielded, with a predicted shift in the 165-175 ppm range. The aromatic carbons are expected between 120-140 ppm, while the carbons of the ethynyl group are predicted in the 80-90 ppm range. The methyl carbon would have a characteristic shift around 20 ppm.

Atom Nucleus Predicted Chemical Shift (ppm)
Carboxylic Acid H¹H> 10.0
Aromatic H¹H7.0 - 8.5
Acetylenic H¹H3.0 - 3.5
Methyl H¹H~ 2.5
Carboxylic Acid C¹³C165 - 175
Aromatic C¹³C120 - 140
Acetylenic C¹³C80 - 90
Methyl C¹³C~ 20

Studies on Acidity and Hydrogen Bonding Effects

The chemical behavior of this compound is significantly influenced by the acidic nature of its carboxylic acid group and its capacity to form strong hydrogen bonds.

Hydrogen Bonding Like other carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. In the solid state and in nonpolar solvents, these interactions typically lead to the formation of centrosymmetric dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds vjst.vnvjst.vn. Computational studies on similar molecules, such as o-toluic acid (o-methylbenzoic acid), show that these hydrogen bonds form robust ribbon-like structures . The presence of the ortho-methyl group can introduce steric hindrance, causing a slight twist in the carboxylic acid group relative to the plane of the benzene ring. This torsion can affect the crystal packing of the hydrogen-bonded dimers but is not expected to prevent their formation . Computational modeling can be used to determine the geometry and binding energy of these hydrogen-bonded dimers.

Acidity The acidity of a carboxylic acid is quantified by its acid dissociation constant (pKa). The pKa of this compound is determined by the electronic properties of the substituents on the benzene ring. Substituent effects can be qualitatively understood and quantitatively predicted through computational methods .

Electron-Donating Group: The methyl group at the ortho-position is an electron-donating group (EDG) through induction and hyperconjugation. EDGs destabilize the carboxylate anion conjugate base, thereby decreasing the acidity (increasing the pKa) compared to unsubstituted benzoic acid.

Electron-Withdrawing Groups: The carboxylic acid group itself is a strong electron-withdrawing group (EWG). The ethynyl group at the meta-position is also considered to be weakly electron-withdrawing through induction due to the sp-hybridization of its carbon atoms. EWGs help to stabilize the negative charge of the carboxylate anion through delocalization, thus increasing the acidity (lowering the pKa).

The net acidity of this compound results from the combination of these opposing effects. Computational chemistry can provide a quantitative prediction of the pKa by calculating the Gibbs free energy change for the dissociation reaction in solution, often using a continuum solvation model.

Charge Transfer Properties and Electronic Behavior

The electronic behavior of this compound is dictated by the arrangement of its functional groups, which allows for intramolecular charge transfer (ICT), a fundamental process in many photoactive molecules. The molecule's structure incorporates an electron-donating moiety (the methyl-substituted benzene ring), a π-conjugated bridge (the ethynyl group), and an electron-accepting group (the carboxylic acid).

This donor-π-acceptor (D-π-A) architecture facilitates the redistribution of electron density upon electronic excitation. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these electronic transitions nih.gov.

HOMO: The HOMO is predicted to be primarily localized on the more electron-rich part of the molecule, which includes the π-system of the benzene ring and the ethynyl group. The electron-donating methyl group helps to raise the energy of the HOMO .

LUMO: The LUMO is expected to be centered on the electron-withdrawing carboxylic acid group and the adjacent aromatic ring. Electron-withdrawing groups are known to lower the LUMO energy .

Upon absorption of light, an electron is promoted from the HOMO to the LUMO. This transition effectively moves electron density from the donor part of the molecule to the acceptor part, resulting in an excited state with significant ICT character vjst.vn.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's electronic properties and reactivity nih.gov. A smaller gap generally corresponds to a molecule that is more easily excitable, absorbing light at longer wavelengths, and is typically more reactive nih.gov. The combination of both electron-donating and electron-withdrawing substituents on the same aromatic ring is a common strategy to reduce the HOMO-LUMO gap . Theoretical calculations using methods like Time-Dependent DFT (TD-DFT) can predict the excitation energies and the nature of the electronic transitions vjst.vnresearchgate.net.

Quantum Chemical Descriptor Significance
HOMO Energy Represents the electron-donating ability; higher energy indicates a better donor.
LUMO Energy Represents the electron-accepting ability; lower energy indicates a better acceptor.
HOMO-LUMO Gap (Egap) Correlates with chemical reactivity and the energy of the lowest electronic transition.

These charge transfer properties are crucial for potential applications in materials science, such as in the design of organic dyes for solar cells, where the benzoic acid group can act as an anchor to a semiconductor surface, facilitating charge injection from the dye to the semiconductor upon photoexcitation.


Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical compound "this compound" within the detailed application contexts requested in the provided outline.

The search for information regarding the use of this compound in the "Synthesis of Oligomers and Foldamers," as a "Precursor for Polymeric Materials with Tunable Properties," or its "Integration into Macrocyclic and Supramolecular Systems" did not yield specific examples or detailed research findings for this particular compound.

Similarly, investigations into the "Development of Functional Materials," specifically its "Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers" and its "Contribution to Liquid Crystal Research," found no direct studies centered on this compound.

While the broader classes of ethynyl-substituted benzoic acids and related aromatic carboxylic acids are utilized in these areas of research, the explicit focus on "this compound" as mandated by the instructions cannot be met based on currently available scientific data. Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as requested.

Applications in Advanced Organic Synthesis and Materials Science Research

Development of Functional Materials

Use in Dye-Sensitized Solar Cell (DSSC) Sensitizer Development

In the field of renewable energy, 3-ethynyl-2-methylbenzoic acid and its derivatives are instrumental in the development of sensitizers for Dye-Sensitized Solar Cells (DSSCs). The ethynyl (B1212043) linkage within the molecular structure of these organic dyes plays a crucial role in fine-tuning their energy levels and enhancing their performance in converting light to electricity.

The incorporation of an ethynyl group into the structure of D-π-A (Donor-π-bridge-Acceptor) dyes can lead to a red-shift in the absorption spectrum, which is beneficial for capturing a broader range of the solar spectrum. This structural modification also enhances the incident photon-to-current conversion efficiency (IPCE) curve. Furthermore, the presence of the ethynyl group can improve the planarity of the dye molecule, which promotes the intramolecular charge transfer (ICT) process, a key factor in the efficiency of DSSCs.

Research has shown that the choice of the acceptor group in these sensitizers is critical for high electron-injection efficiency. While cyanoacrylic acid is a common acceptor, benzoic acid derivatives, such as this compound, have demonstrated superior performance in some cases. For instance, a sensitizer with a rigid 4-ethynyl benzoic acid (EBA) acceptor achieved a significantly higher power conversion efficiency compared to one with a cyanoacrylic acid acceptor. This was attributed to higher electron-injection efficiency and greater dye loading on the TiO2 film.

The following table summarizes the performance of a DSSC device using a sensitizer containing a phenoxazine donor and an ethynyl group, illustrating the positive impact of this structural feature.

Dyeλmax (nm)εmax (M⁻¹cm⁻¹)Voc (mV)Jsc (mA/cm²)PCE (%)
POZ-44781.00 x 10⁴---
POZ-6 (with ethynyl)4931.70 x 10⁴73011.836.08

Table 1: Comparison of a DSSC sensitizer with and without an ethynyl group, demonstrating the enhanced molar absorption coefficient and power conversion efficiency with the inclusion of the ethynyl moiety.

Role in Medicinal Chemistry Research (Synthetic Intermediates and Lead Compound Analogue Development)

The structural motifs present in this compound make it a valuable intermediate in medicinal chemistry for the development of new therapeutic agents. The ethynyl group provides a handle for various coupling reactions, such as the Sonogashira coupling, which allows for the facile introduction of diverse substituents. The carboxylic acid group can be converted into a range of other functional groups or can act as a key binding element to biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The synthesis of a focused library of analogues is a key component of SAR. This compound serves as a versatile scaffold for generating such libraries.

Synthetic pathways to create analogues often involve the modification of the carboxylic acid and the ethynyl group. For instance, the carboxylic acid can be converted to esters, amides, or other bioisosteres to probe interactions with target proteins. The ethynyl group can undergo click chemistry reactions or be coupled with various aryl or heteroaryl halides to explore the impact of different substituents on potency and selectivity.

A general synthetic approach to producing analogues from a related compound, 4-bromo-2-methylbenzoic acid, involves a three-step methodology that could be adapted for this compound. This includes esterification, followed by a palladium-catalyzed cross-coupling reaction to introduce diversity, and subsequent functional group transformations.

The following table outlines a conceptual synthetic pathway for generating analogues of this compound for SAR studies.

StepReactionReagents and ConditionsPurpose
1EsterificationMethanol (B129727), Acid catalystProtection of the carboxylic acid and generation of an ester analogue.
2Sonogashira CouplingAryl halide, Pd catalyst, Cu(I) co-catalyst, baseIntroduction of diverse aryl groups at the ethynyl position.
3SaponificationNaOH or LiOHDeprotection of the carboxylic acid to yield the final acid analogues.
4Amide CouplingAmine, coupling agent (e.g., HATU, EDCI)Formation of amide analogues from the carboxylic acid.

Table 2: A conceptual synthetic pathway for the generation of analogues of this compound for use in Structure-Activity Relationship (SAR) studies.

In the field of agrochemical research, the development of new and effective pesticides and herbicides is crucial for global food security. Ethynyl-containing compounds have been shown to be important in the synthesis of some agrochemicals. chimia.ch 4-Ethynyl-benzoic acid, a related compound, is noted as a key intermediate in the synthesis of various organic molecules, including those for agrochemical development. chemimpex.com

The patent literature indicates that 2-methylbenzoic acid derivatives are used as starting materials in the synthesis of certain pesticides. For example, 3-nitro-2-methylbenzoic acid is an important raw material for the pesticide methoxen hydrazide. google.com Furthermore, 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the synthesis of insecticides. patsnap.com This suggests that this compound, with its reactive ethynyl group, is a plausible and valuable intermediate for the creation of novel agrochemical candidates with potentially enhanced efficacy or novel modes of action.

Application as Reference Standards in Analytical Method Development

The purity and well-defined structure of this compound make it suitable for use as a reference standard in the development and validation of analytical methods. In analytical chemistry, reference standards are crucial for ensuring the accuracy and reliability of measurements.

Benzoic acid itself is a well-established certified reference material used for calorimetry. google.com This sets a precedent for the use of its derivatives in analytical applications. A Certificate of Analysis for commercially available this compound reports a purity of 99.82% as determined by HPLC, a key requirement for a reference standard. chemimpex.com

In the context of analytical method development, this compound could be used to:

Calibrate instruments: Its known concentration can be used to create calibration curves for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Method validation: It can be used to assess the accuracy, precision, and linearity of a newly developed analytical method.

Spiking studies: It can be added to a complex matrix to evaluate the recovery and efficiency of an extraction method.

The presence of the ethynyl group provides a unique spectroscopic signature, particularly in Infrared (IR) spectroscopy, which can be useful for its identification and quantification. The characteristic C≡C triple bond stretch appears in a region of the IR spectrum (around 2100-2260 cm⁻¹) where few other functional groups absorb, making it a distinct marker.

Future Research Directions and Perspectives

Design and Synthesis of Advanced Derivatives with Tailored Properties

The functional groups of 3-ethynyl-2-methylbenzoic acid serve as versatile handles for the creation of a diverse library of derivatives with customized properties. Future synthetic efforts could be directed towards:

Polymer Chemistry: The ethynyl (B1212043) group is an excellent monomer for the synthesis of advanced polymers. nbinno.com Derivatives of this compound could be polymerized to create materials with unique thermal, mechanical, and electronic properties, potentially for applications in organic electronics. nbinno.com

Bioactive Molecules: The benzoic acid moiety is a common feature in many biologically active compounds. nih.govresearchgate.net By modifying the ethynyl and methyl groups and derivatizing the carboxylic acid, novel compounds with potential therapeutic applications could be synthesized. The ethynyl group itself is a privileged structural feature in medicinal chemistry. nih.gov

Functional Materials: The rigid structure imparted by the ethynyl group can be exploited in the design of liquid crystals, molecular sensors, and metal-organic frameworks (MOFs). The carboxylic acid group can act as an anchor to surfaces or as a coordination site for metal ions.

Further Elucidation of Structure-Property Relationships through Integrated Experimental and Computational Studies

A deeper understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for its rational application. An integrated approach combining experimental characterization with computational modeling will be instrumental in this endeavor.

Spectroscopic and Crystallographic Analysis: Detailed analysis using techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy will provide precise information about the molecule's three-dimensional structure, conformation, and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict molecular geometry, electronic properties, and reactivity. nih.govjournals.co.zascielo.org.zaresearchgate.net These theoretical studies can guide the design of new derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR studies can help to identify the key structural features that determine the activity of this compound derivatives, enabling the design of more potent and selective compounds. nih.govnih.gov

A table summarizing the key areas of investigation for structure-property relationships is provided below:

Research AreaExperimental TechniquesComputational Methods
Molecular Structure X-ray Crystallography, NMR, FT-IRDFT, Molecular Mechanics
Electronic Properties UV-Vis Spectroscopy, Cyclic VoltammetryAb initio calculations, TD-DFT
Reactivity Kinetic studies, Product analysisTransition state theory, Fukui functions
Biological Activity In vitro and in vivo assaysQSAR, Molecular Docking

Expansion of Applications in Emerging Areas of Materials Science and Chemical Biology

The unique combination of functional groups in this compound opens up possibilities for its use in several cutting-edge fields.

Materials Science: Aromatic compounds are fundamental in the development of advanced materials. ijrar.orgresearchgate.net The ethynyl group can participate in "click" chemistry reactions, providing a powerful tool for the construction of complex macromolecular architectures and functionalized surfaces. This could lead to the development of novel sensors, catalysts, and smart materials. The rigid nature of the ethynyl group makes it a valuable component for creating porous organic polymers with applications in gas storage and separation.

Chemical Biology: The terminal alkyne functionality is a valuable tool in chemical biology, often used as a "handle" for bioconjugation via click chemistry. nih.gov Derivatives of this compound could be designed as probes to study biological processes or as building blocks for the synthesis of complex biomolecules. metbiocat.eu For instance, it could be incorporated into peptides or nucleic acids to study their structure and function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.